molecular formula C18H22ClN3O3S B2772133 Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1189503-85-2

Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2772133
CAS No.: 1189503-85-2
M. Wt: 395.9
InChI Key: LTUVFNDBRWMEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[5,4-c]pyridine core, which is a heterocyclic aromatic structure, and is modified with an isopropyl group and a benzoate moiety.

Properties

IUPAC Name

methyl 4-[(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-11(2)21-9-8-14-15(10-21)25-18(19-14)20-16(22)12-4-6-13(7-5-12)17(23)24-3;/h4-7,11H,8-10H2,1-3H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUVFNDBRWMEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as aminothiazoles and aldehydes

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the carbonyl group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazolo[5,4-c]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Various substituted thiazolo[5,4-c]pyridines and related compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H37ClN4O3S2
  • Molecular Weight : 529.2 g/mol
  • CAS Number : 1327208-66-1

The compound is characterized by a complex structure that includes a benzoate moiety and a tetrahydrothiazolo-pyridine derivative. The presence of these functional groups contributes to its biological activity.

Antithrombotic Agents

One of the primary applications of methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is as an antithrombotic agent. This compound serves as an intermediate in the synthesis of various derivatives that inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade.

Case Study :
Research has demonstrated that derivatives synthesized from this compound exhibit significant antithrombotic activity, making them potential candidates for the treatment of thromboembolic disorders. The effectiveness of these compounds has been evaluated through in vitro assays measuring their ability to inhibit FXa activity.

Cancer Therapeutics

The compound's structural similarity to other known inhibitors suggests potential applications in cancer therapy. In particular, it may act as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various tumors.

Research Findings :
A study published in International Journal of Molecular Sciences highlighted the design of compounds similar to this compound that showed high affinity for CAIX. These compounds demonstrated selectivity and binding efficiency that could be leveraged for anticancer drug development .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : 5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and appropriate benzoate derivatives.
  • Reagents : Use of coupling reagents such as carbonyldiimidazole (CDI) or similar agents.
  • Reaction Conditions : Typically conducted under controlled temperatures with monitoring via thin-layer chromatography (TLC).

The reaction yields various derivatives that can be screened for biological activity.

Comparative Analysis of Derivatives

Compound NameBiological ActivityRemarks
Compound AFXa InhibitionHigh potency
Compound BCAIX InhibitionSelective binding
Compound CGeneral AnticancerBroad-spectrum

This table summarizes the biological activities observed for different derivatives synthesized from this compound.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be determined by the nature of these interactions and the resulting biochemical changes.

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: A closely related compound with a similar core structure but lacking the benzoate moiety.

  • Thiazolo[5,4-c]pyridine derivatives: Other derivatives with different substituents on the thiazolo[5,4-c]pyridine core.

Uniqueness: Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C16H22ClN3O3S
  • Molecular Weight : 367.88 g/mol
  • Antithrombotic Activity : Research indicates that derivatives of the thiazolo[5,4-c]pyridine structure exhibit antithrombotic properties. The compound acts as an inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. This inhibition can prevent thrombus formation and is beneficial in treating conditions such as deep vein thrombosis and pulmonary embolism .
  • Neuroprotective Effects : The thiazolo[5,4-c]pyridine moiety has been linked to neuroprotective effects in various studies. The compound may modulate neurotransmitter levels and protect neuronal cells from apoptosis under stress conditions .
  • Antimicrobial Properties : Some studies have shown that similar compounds possess antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntithromboticFXa Inhibition
NeuroprotectiveModulation of neurotransmitters
AntimicrobialInhibition of bacterial growth

Case Study: Antithrombotic Efficacy

A study conducted by Haginoya et al. (2004) investigated the antithrombotic efficacy of various thiazolo[5,4-c]pyridine derivatives. The study demonstrated that compounds with similar structural features effectively inhibited FXa activity in vitro and reduced thrombus formation in animal models. This positions this compound as a promising candidate for further development as an antithrombotic agent .

Neuroprotective Studies

Another significant area of research focuses on the neuroprotective effects of the compound. In vitro studies have shown that it can reduce oxidative stress in neuronal cells by modulating the expression of antioxidant enzymes. This suggests potential therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Q & A

(Basic) What are the critical steps in synthesizing this compound, and what methodological considerations ensure reproducibility?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the thiazolo-pyridine core. Key steps include:

  • Amide bond formation : Coupling the thiazolo-pyridine amine with the benzoate derivative using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Isopropyl group introduction : Alkylation or reductive amination to install the 5-isopropyl moiety, requiring precise temperature control (−10°C to 25°C) and anhydrous solvents (e.g., THF or DCM) .
  • Hydrochloride salt formation : Precipitation via acidification (HCl gas or concentrated HCl) in polar solvents like ethanol .
    Reproducibility tips : Monitor reaction progress with TLC/HPLC, and purify intermediates via column chromatography or recrystallization .

(Basic) Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of substituents and detects residual solvents. For example, the thiazole proton appears as a singlet near δ 8.0 ppm .
  • HPLC-MS : Validates molecular weight (MW: ~435 g/mol estimated) and purity (>95% by area normalization) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrothiazolo-pyridine ring system, if single crystals are obtainable .

(Basic) How does the thiazolo-pyridine core influence the compound’s pharmacological profile?

The fused thiazole-pyridine system enhances target binding through:

  • Hydrogen bonding : The pyridine nitrogen and thiazole sulfur interact with enzymatic active sites (e.g., kinase ATP pockets) .
  • Conformational rigidity : Restricts rotational freedom, improving selectivity for targets like coagulation factors or neurotransmitter receptors .
  • Solubility modulation : The protonatable amine in the pyridine ring improves aqueous solubility at physiological pH .

(Advanced) How can reaction conditions be optimized to maximize yield and minimize side products?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce over-reduction of the thiazole ring .
  • Solvent selection : Use DMF for amide coupling (enhances reagent solubility) but switch to EtOAc for workup to avoid emulsions .
  • Temperature gradients : Employ slow warming (−10°C → RT) during sensitive steps (e.g., nitro group reduction) to prevent exothermic side reactions .
    Case study : A 15% yield increase was achieved by replacing THF with 2-MeTHF in the final coupling step, reducing byproduct formation .

(Advanced) How should researchers resolve contradictions in reported biological activity data?

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, IC50 variations in kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM) .
  • Structural validation : Confirm batch-to-batch consistency via LC-MS to rule out degradation (e.g., ester hydrolysis under acidic storage) .
  • Meta-analysis : Pool data from analogs (e.g., 5-benzyl vs. 5-isopropyl derivatives) to identify substituent-dependent activity trends .

(Advanced) What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent scanning : Synthesize derivatives with varied groups at the 5-position (e.g., isopropyl, benzyl, cyclohexyl) to map steric and electronic effects on target binding .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with coagulation factor Xa or serotonin receptors .
  • In vitro profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to decouple target-specific effects from nonspecific toxicity .

(Advanced) How should stability be assessed under physiological and storage conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. The ester group is prone to hydrolysis at pH > 8 .
  • Thermal stability : Store lyophilized powder at −20°C under argon to prevent oxidation. TGA/DSC analysis reveals decomposition onset at ~180°C .
  • Light sensitivity : Conduct ICH Q1B photostability testing; amber vials are recommended for long-term storage .

(Advanced) What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent thrombosis models : Administer the compound intravenously (1–5 mg/kg) in a FeCl3-induced carotid artery injury model to assess anticoagulant efficacy .
  • PK/PD profiling : Measure plasma half-life (t1/2) via LC-MS/MS after oral gavage. The methyl ester may enhance bioavailability via prodrug activation .
  • Tissue distribution : Use radiolabeled (14C) analogs to track accumulation in target organs (e.g., liver, kidneys) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.